(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride
Description
(4,5-Dihydro-1H-imidazol-2-yl)methanol hydrochloride is a heterocyclic compound featuring a 4,5-dihydroimidazole (imidazoline) core substituted with a hydroxymethyl group at the C2 position, forming a hydrochloride salt. Its molecular formula is C₄H₉ClN₂O, with a molecular weight of 136.58 g/mol (calculated for C₄H₈N₂O·HCl). The compound’s imidazoline moiety is pharmacologically significant, as similar derivatives exhibit muscle relaxant, antiproliferative, and adrenoceptor-modulating activities .
Properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c7-3-4-5-1-2-6-4;/h7H,1-3H2,(H,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXEGYWQUCVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride has been studied for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological targets, making it a candidate for drug development.
Case Study - Anticancer Activity:
Research has demonstrated that derivatives of imidazoles, including this compound, exhibit selective inhibition of mutant Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer models. Modifications in the side chains have enhanced selectivity against mutant forms over wild-type receptors, indicating a promising avenue for targeted therapies.
Biological Research
Enzyme Inhibition Studies:
The compound has shown potential in studies exploring enzyme inhibition, particularly in relation to cancer and bacterial infections. Its ability to bind to specific enzymes can modulate their activity, leading to various biological effects.
Case Study - Antimicrobial Activity:
Research has also explored the efficacy of this compound against resistant bacterial strains. It has been noted that structural analogs can restore the activity of beta-lactams against resistant strains by inhibiting metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance.
Industrial Applications
Surfactant Properties:
As part of the imidazoline class of compounds, this compound can function as a cationic surfactant. These surfactants have applications as water repellents, anti-corrosives, emulsifiers, and dispersing agents in various industries.
| Application Area | Description |
|---|---|
| Water Repellents | Used in coatings to enhance water resistance. |
| Anti-Corrosives | Protects metals from corrosion in industrial settings. |
| Emulsifiers | Stabilizes emulsions in food and cosmetic products. |
| Dispersing Agents | Enhances the distribution of particles in formulations. |
Summary of Findings
The applications of this compound span various fields from medicinal chemistry to industrial applications:
- Medicinal Chemistry: Potential anticancer agent with selective inhibition properties.
- Biological Research: Effective in enzyme inhibition and antimicrobial studies.
- Industrial Uses: Functions as a cationic surfactant with diverse applications.
Mechanism of Action
The mechanism of action of (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis and cell growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazoline core is a common scaffold, but substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Structural Insights :
- Hydroxymethyl vs.
- Linker Diversity : Derivatives with triazole () or hydrazone () linkers exhibit extended conjugation, influencing DNA binding or metal chelation.
Physicochemical Properties
Thermal Stability : High melting points (>300°C) in imidazoline-thio-pyridine derivatives () suggest robust crystalline lattices, whereas tizanidine’s lower MP (283°C) reflects ionic interactions in the hydrochloride salt .
Biological Activity
(4,5-Dihydro-1H-imidazol-2-yl)methanol hydrochloride is a member of the imidazole family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered heterocyclic structure containing two nitrogen atoms. Its unique methanol group contributes to its solubility and reactivity, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various imidazole derivatives, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential as an alternative treatment option .
Anticancer Activity
Several studies have investigated the anticancer properties of imidazole derivatives. For instance, this compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as acetate synthase, disrupting metabolic pathways essential for cell growth and survival.
- Receptor Modulation : It may interact with imidazoline binding sites (IBS) and adrenergic receptors, influencing cardiovascular functions and potentially offering therapeutic benefits for hypertension .
Study 1: Antimicrobial Efficacy
In a comparative study assessing various imidazole derivatives' antimicrobial activities, this compound was tested against clinical isolates of Helicobacter pylori. The results indicated a significant inhibition zone diameter of 30 mm at a concentration of 10 µg/mL, showcasing its potential as an effective antimicrobial agent against resistant strains .
Study 2: Anticancer Effects
A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis indicated an increase in apoptotic cells when treated with concentrations above 50 µM. This suggests that the compound may induce apoptosis through mitochondrial pathways .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| (4,5-Dihydro-1H-imidazol-2-yl)methanol HCl | High | Moderate | Enzyme inhibition; receptor modulation |
| 4-Methylimidazole | Moderate | Low | Primarily enzyme inhibition |
| 5-Nitroimidazole | High | High | DNA damage induction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride?
- Methodology : The compound can be synthesized via cyclization reactions of precursor amido-nitriles. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization yields imidazole derivatives under mild conditions . Alternative routes involve condensation of benzil derivatives with aldehydes and amines in glacial acetic acid, as seen in analogous imidazole syntheses .
- Key Considerations : Monitor reaction progress using TLC and optimize pH (neutral to slightly acidic) to avoid side reactions. Purification via recrystallization (e.g., ethyl acetate) improves yield and purity .
Q. How should researchers characterize this compound spectroscopically?
- Analytical Methods :
- NMR : Use - and -NMR to confirm the imidazole ring structure and methanol substituent. Peaks near δ 3.5–4.5 ppm (imidazole protons) and δ 60–70 ppm (methanol carbon) are diagnostic .
- HPLC/MS : Employ reverse-phase HPLC with UV detection (λ ~254 nm) and ESI-MS for molecular weight confirmation (expected [M+H] ~149.58) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for structurally related imidazole derivatives .
Q. What are the stability and storage requirements for this compound?
- Stability : The hydrochloride salt is hygroscopic. Degradation occurs under prolonged exposure to moisture or temperatures >40°C.
- Storage : Store in sealed glass containers at 2–8°C in a dark, dry environment. Avoid contact with oxidizing agents .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?
- Approach :
- Kinetic Studies : Track reaction intermediates via stopped-flow NMR or time-resolved IR spectroscopy during ligand-metal coordination (e.g., with transition metals like Ni) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate tautomerization pathways or binding affinities to biological targets (e.g., enzymes with imidazole-binding sites) .
Q. How can researchers resolve contradictions in reported synthetic yields or purity?
- Case Example : Conflicting yields (e.g., 60–85%) may arise from variations in reaction conditions (e.g., excess ammonium acetate in imidazole syntheses).
- Resolution Strategy :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors .
- Analytical Cross-Validation : Combine HPLC purity data with -NMR integration to quantify impurities (e.g., unreacted benzil or aldehydes) .
Q. What scalable methods exist for industrial-grade synthesis while maintaining academic research standards?
- Challenges : Industrial methods are sparsely documented for this compound, but scalable imidazole syntheses use flow reactors or microwave-assisted techniques to enhance reproducibility .
- Recommendations : Adapt batch processes to continuous flow systems, optimizing residence time and catalyst loading. Validate scalability using pilot-scale reactors (1–10 L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
